Cas no 941944-19-0 (2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide)

2-{6-(4-Fluorophenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide is a synthetic organic compound featuring a pyridazine core substituted with a 4-fluorophenyl group and a thioether-linked acetamide moiety. Its molecular structure combines a fluorinated aromatic system with a phenethylamine-derived side chain, suggesting potential utility in medicinal chemistry or biochemical research. The compound’s design may offer advantages such as enhanced binding affinity or metabolic stability due to the fluorophenyl group and the flexible acetamide linker. Its well-defined heterocyclic scaffold makes it a candidate for further derivatization or investigation in targeted therapeutic applications, particularly in areas requiring selective modulation of biological pathways.
2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide structure
941944-19-0 structure
Product Name:2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide
CAS No:941944-19-0
MF:C20H18FN3OS
MW:367.439826488495
CID:6566198
Update Time:2025-06-08

2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide
    • 2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide
    • Inchi: 1S/C20H18FN3OS/c21-17-8-6-16(7-9-17)18-10-11-20(24-23-18)26-14-19(25)22-13-12-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,22,25)
    • InChI Key: OOOPCNQFNULQJA-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CC=CC=C1)(=O)CSC1=NN=C(C2=CC=C(F)C=C2)C=C1

2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide Pricemore >>

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Additional information on 2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide

Professional Introduction to Compound with CAS No. 941944-19-0 and Product Name: 2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide

The compound identified by the CAS number 941944-19-0 and the product name 2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential pharmacological properties. The structural framework of this molecule incorporates a pyridazine core, which is a well-documented scaffold in drug discovery, known for its ability to interact with various biological targets. The presence of a 4-fluorophenyl group and a sulfanyl substituent at the 6-position of the pyridazine ring further enhances its chemical diversity and functional potential.

Recent research in the area of heterocyclic compounds has highlighted the importance of pyridazine derivatives in developing novel therapeutic agents. The fluorine atom in the 4-fluorophenyl moiety is particularly noteworthy, as it can modulate the electronic properties of the molecule, influencing its binding affinity and metabolic stability. This feature has been extensively studied in the context of designing small-molecule inhibitors and agonists. The sulfanyl group attached to the pyridazine ring introduces a polar region that can engage in hydrogen bonding interactions with biological targets, thereby increasing the compound's solubility and bioavailability.

The amide functional group at the N-position, specifically N-(2-phenylethyl)acetamide, contributes to the overall hydrophobicity of the molecule while also providing a site for further derivatization. This structural feature is commonly employed in medicinal chemistry to optimize pharmacokinetic profiles. The combination of these structural elements makes this compound a promising candidate for further investigation in various therapeutic areas.

In the realm of drug discovery, the synthesis and characterization of such complex molecules require meticulous attention to detail. The preparation of 2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide involves multi-step organic synthesis, often requiring specialized techniques such as palladium-catalyzed cross-coupling reactions or nucleophilic substitution processes. The successful integration of these synthetic strategies ensures that the final product retains its intended structural integrity and functional properties.

One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research indicates that pyridazine derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer effects. The specific substitution pattern present in this molecule suggests that it may interact with enzymes or receptors involved in these pathways. For instance, studies have shown that compounds with similar structural motifs can inhibit kinases or modulate signaling cascades critical for disease progression.

The incorporation of a 4-fluorophenyl group has been strategically designed to enhance binding interactions with biological targets. Fluoro-substituted aromatic rings are known for their ability to improve metabolic stability and binding affinity due to their electron-withdrawing properties. This characteristic is particularly valuable in drug development, where optimizing these parameters can lead to more effective therapeutic agents. Additionally, the presence of a sulfanyl group can serve as a hydrogen bond acceptor, further facilitating interactions with biological macromolecules.

Evaluation of this compound's pharmacological profile has involved both in vitro and in vivo studies. In vitro assays have been conducted to assess its activity against various enzymes and receptors relevant to human health. These studies have provided preliminary evidence suggesting that this molecule may exhibit inhibitory effects on targets associated with inflammatory diseases and cancer. Furthermore, its interaction with cellular components has been explored to understand its mechanism of action at a molecular level.

The N-(2-phenylethyl)acetamide moiety has been included to enhance pharmacokinetic properties such as solubility and bioavailability. This structural feature is commonly used in drug design to improve oral absorption and reduce toxicity. By optimizing these parameters, researchers aim to develop compounds that can be effectively administered and utilized by patients. The combination of these features makes this molecule an attractive candidate for further development into a novel therapeutic agent.

Advances in computational chemistry have also played a crucial role in understanding the potential behavior of this compound. Molecular modeling techniques have been employed to predict how it might interact with biological targets based on its three-dimensional structure. These simulations provide valuable insights into binding affinities, enzyme kinetics, and potential side effects, allowing researchers to refine their designs before moving into more costly experimental phases.

The synthesis and characterization of 2-{6-(4-fluorophenyl)pyridazin-3-ylsulfanyl}-N-(2-phenylethyl)acetamide represent a significant contribution to the field of medicinal chemistry. By leveraging cutting-edge synthetic methodologies and computational tools, researchers have created a molecule with promising therapeutic potential. Further studies are warranted to fully elucidate its biological activities and explore its suitability for clinical applications.

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